molecular formula C22H26ClN3O3 B4436715 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide

Cat. No. B4436715
M. Wt: 415.9 g/mol
InChI Key: SSFFDLHPBYOVFH-UHFFFAOYSA-N
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide, also known as A-381393, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 2003 by Abbott Laboratories and has since been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide is a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. By blocking the activity of the D4 receptor, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide can modulate the release of dopamine and other neurotransmitters, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of dopamine and other neurotransmitters, which can affect behavior and cognition. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has also been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for precise modulation of neurotransmitter release. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has also been shown to have low toxicity and good bioavailability. However, there are also limitations to its use in lab experiments. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, its selectivity for the dopamine D4 receptor may limit its utility in experiments that involve other neurotransmitter systems.

Future Directions

There are several potential future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide may be useful as a tool for studying the dopamine D4 receptor and its role in behavior and cognition. Finally, there may be opportunities to develop new compounds based on the structure of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide that have improved selectivity and efficacy.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-addictive effects in animal models of drug addiction, particularly for cocaine and methamphetamine. N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-3-13-29-19-6-4-5-17(14-19)22(28)24-18-7-8-21(20(23)15-18)26-11-9-25(10-12-26)16(2)27/h4-8,14-15H,3,9-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFFDLHPBYOVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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